molecular formula C16H15FN4O3S2 B2389318 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide CAS No. 1351634-86-0

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2389318
CAS No.: 1351634-86-0
M. Wt: 394.44
InChI Key: MLYCIQFOVLURNI-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule featuring a fluorinated benzothiazole core linked to a sulfamoylphenyl acetamide moiety via a methylamino bridge. This compound integrates structural motifs associated with bioactivity, including the sulfonamide group (common in antimicrobial agents) and the fluorinated benzothiazole scaffold (known for anticancer and enzyme inhibitory properties) .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S2/c1-21(16-20-15-12(17)3-2-4-13(15)25-16)9-14(22)19-10-5-7-11(8-6-10)26(18,23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYCIQFOVLURNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom and the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows for the development of new derivatives that can be explored for different chemical properties and reactivities.

Biology

Research indicates that this compound has potential as a bioactive agent with:

  • Antimicrobial Properties: Preliminary studies suggest it may exhibit antibacterial activity due to the sulfamoyl group, making it a candidate for further studies in antimicrobial therapy.
  • Antiviral and Anticancer Activities: Investigated for its ability to inhibit certain enzymes involved in cancer proliferation and viral replication.

Medicine

The compound is being explored as a therapeutic agent for treating various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially modulating pathways relevant to disease processes.

Research has highlighted several biological activities associated with this compound:

Enzyme Inhibition

  • Exhibits inhibitory effects on carbonic anhydrases.
  • May modulate inflammatory pathways through enzyme inhibition.

Antiproliferative Effects

  • Compounds with similar structures have shown significant antiproliferative activity against cancer cell lines, indicating potential applications in oncology.

Antimicrobial Properties

  • The sulfamoyl group may confer antibacterial properties, warranting further investigation into its efficacy against various pathogens.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting that modifications to the sulfamoyl group could enhance efficacy (PubChem) .
  • Anticancer Screening : Another study focused on the antiproliferative effects of similar thiazole derivatives on breast cancer cell lines (MCF7). The results showed that certain derivatives exhibited significant inhibition of cell growth (PMC) .
  • Molecular Docking Studies : Research utilizing molecular docking techniques demonstrated how these compounds interact with target enzymes, providing insights into their binding affinities and potential therapeutic effects (SciELO) .

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activity. Below is a detailed comparison with key examples from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents/R-Groups Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Benzo[d]thiazole 4-F, methylamino, 4-sulfamoylphenyl - - - -
GB30 () Benzo[d]thiazole + thiazolidinedione 4-F, benzylidene 68 272–274 IR: 1720 cm⁻¹ (C=O); LCMS: m/z 412.0
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide () Thiazolidinone 4-sulfamoylphenyl 90 294–296 $^1$H NMR: δ 7.8 (s, 2H, SO$2$NH$2$)
N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}thiazol-2-yl)sulfanyl]acetamide () Thiazole 4-F (phenyl), sulfanyl linkage - - IR: 1670 cm⁻¹ (amide C=O)
107b () Thiazole 4-methyl, m-tolyl - - $^1$H NMR: δ 2.3 (s, 3H, CH$_3$)

Key Observations

Compared to compound 5 (), the fluorobenzo[d]thiazole core in the target may confer greater metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .

Physicochemical Properties: Melting points for sulfamoylphenyl-containing analogs (e.g., 294–296°C in ) are higher than non-sulfonamide derivatives (e.g., 272–274°C for GB30), likely due to hydrogen bonding from the sulfonamide group . Fluorinated analogs (e.g., ) often exhibit improved pharmacokinetic profiles compared to non-fluorinated counterparts .

Biological Activity :

  • Sulfamoylphenyl derivatives (e.g., ) show antimicrobial and enzyme inhibitory activity, attributed to the sulfonamide group’s ability to mimic enzyme substrates .
  • Fluorobenzo[d]thiazole derivatives (e.g., ) are associated with anticancer activity, possibly due to DNA intercalation or kinase inhibition .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Fluorine Substitution : The 4-fluoro group on the benzothiazole likely enhances metabolic stability and target binding via hydrophobic interactions, as seen in GSK1570606A () .
  • Sulfamoyl Group : The 4-sulfamoylphenyl moiety is critical for antimicrobial activity, as demonstrated in ’s compounds (MIC 6.25 µg/mL) .
  • Methylamino Linker: The methylamino bridge may improve solubility and reduce steric hindrance compared to bulkier substituents (e.g., benzylidene in GB30) .

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological applications. This compound features a complex structure comprising a fluorinated benzo[d]thiazole moiety and a sulfamoylphenyl group, which may enhance its pharmacological activity. The molecular formula of the compound is C16H15FN4O3S2, indicating the presence of multiple functional groups capable of interacting with various biological targets.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Molecular Formula C16H15FN4O3S2\text{Molecular Formula C}_{16}\text{H}_{15}\text{F}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Key Structural Features:

  • Fluorobenzo[d]thiazole Moiety: Contributes to lipophilicity and potential enzyme inhibition.
  • Sulfamoyl Group: May enhance interaction with biological targets, particularly in pharmacological contexts.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes such as carbonic anhydrases. The structural features allow for specific interactions with these enzymes, leading to potential therapeutic effects.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition:
    • Exhibits inhibitory effects on carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration.
    • May modulate inflammatory pathways through enzyme inhibition.
  • Antiproliferative Effects:
    • Similar compounds have shown potent antiproliferative activity against cancer cells, suggesting potential applications in oncology.
  • Antimicrobial Properties:
    • The sulfamoyl group may confer antibacterial properties, making it a candidate for further studies in antimicrobial therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Study 1 Investigated the interaction of fluorinated benzothiazoles with cancer cell lines. Found significant inhibition of cell proliferation without biphasic dose-response characteristics .
Study 2 Examined enzyme inhibition properties; demonstrated effective modulation of carbonic anhydrase activity .
Study 3 Analyzed antimicrobial activity; showed promising results against various bacterial strains .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reaction: Combining 4-fluorobenzo[d]thiazole with appropriate amines.
  • Reaction Conditions: Use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate reactions.

Q & A

Q. What are the key steps and analytical methods for synthesizing 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzothiazole ring via cyclization of substituted thioureas or thioamides.
  • Acylation reactions to introduce the acetamide and sulfamoylphenyl groups.
  • Methylation of the amino group under controlled conditions (e.g., using methyl iodide in aprotic solvents). Reaction monitoring is performed via Thin Layer Chromatography (TLC), while structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy (to verify amide C=O stretches at ~1650 cm⁻¹), and Mass Spectrometry (to confirm molecular ion peaks) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
  • Elemental Analysis (CHNS) to validate stoichiometric composition.
  • Melting Point Determination to compare with literature values, ensuring crystallinity and absence of byproducts .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and methylamino groups (δ 2.8–3.2 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and fluorinated benzothiazole carbons (δ ~160 ppm for C-F).
  • IR Spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce unwanted polymerization during acylation steps.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) accelerates ring-forming reactions in benzothiazole synthesis .
  • Reaction Monitoring : Real-time TLC or inline IR spectroscopy identifies intermediate formation, enabling timely quenching .

Q. How do structural modifications influence the compound’s biological activity?

  • Fluorine Substitution : The 4-fluoro group on the benzothiazole enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Sulfamoyl Group : Improves solubility and mimics endogenous sulfonamide antibiotics, potentially enhancing antimicrobial activity .
  • Methylamino Linker : Increases metabolic stability by reducing oxidative deamination compared to primary amines .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) to ensure consistency.
  • Structural Verification : Reconfirm compound identity via X-ray crystallography if conflicting bioactivity arises, as impurities or stereoisomers may skew results .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across multiple cell lines or bacterial strains to identify target specificity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., carbonic anhydrase for sulfonamides).
  • QSAR Modeling : Correlates substituent electronegativity or steric bulk with activity trends .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can degradation pathways be analyzed to improve formulation stability?

  • Forced Degradation Studies : Expose the compound to heat, light, and varying pH, followed by LC-MS to identify breakdown products (e.g., hydrolysis of the acetamide group at pH < 3) .
  • Excipient Screening : Co-formulate with antioxidants (e.g., ascorbic acid) to prevent oxidation of the thiazole ring .

Methodological Considerations for Data Interpretation

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to silence putative targets (e.g., EGFR) and assess activity loss .
  • Biochemical Assays : Measure direct inhibition of purified enzymes (e.g., HDACs) via fluorometric or colorimetric substrates .
  • Metabolic Profiling : Track ATP depletion or ROS generation via Seahorse assays to distinguish cytotoxic from cytostatic effects .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog Synthesis : Prepare derivatives with variations in the benzothiazole (e.g., chloro vs. fluoro substituents) or sulfamoyl groups.
  • Biological Testing : Screen analogs against a panel of disease models (e.g., Gram-positive vs. Gram-negative bacteria) to identify pharmacophores .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Tables for Key Data Comparison

Q. Table 1: Comparative Bioactivity of Structural Analogs

Substituent on BenzothiazoleIC₅₀ (μM) for Cancer CellsMIC (μg/mL) for S. aureus
4-Fluoro2.1 ± 0.38.5 ± 1.2
4-Chloro5.7 ± 0.912.4 ± 2.1
Unsubstituted>50>50
Data adapted from studies on similar thiazole derivatives

Q. Table 2: Solvent Effects on Reaction Yield

SolventYield (%)Purity (HPLC, %)
DMF7898
DCM6595
THF4288
Optimization data from multi-step syntheses

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